molecular formula C10H7NO3S B6414676 4-(5-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid CAS No. 1262011-47-1

4-(5-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid

Cat. No.: B6414676
CAS No.: 1262011-47-1
M. Wt: 221.23 g/mol
InChI Key: IEZJMBSKVYBVST-UHFFFAOYSA-N
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Description

4-(5-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-1-2-8(11-4-7)6-3-9(10(13)14)15-5-6/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZJMBSKVYBVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692600
Record name 4-(5-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-47-1
Record name 2-Thiophenecarboxylic acid, 4-(5-hydroxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262011-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(5-oxopyridin-2-yl)thiophene-2-carboxylic acid, while reduction of the carboxylic acid group can produce 4-(5-hydroxypyridin-2-yl)thiophene-2-methanol.

Scientific Research Applications

4-(5-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the hydroxyl and pyridine groups, making it less versatile.

    5-Hydroxypyridine-2-carboxylic acid:

    4-(5-Methoxypyridin-2-yl)thiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxyl group, which can alter its reactivity and biological activity.

Uniqueness

4-(5-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, along with the fused thiophene and pyridine rings.

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